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Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of

numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its

dysregulation is a frequent event in human cancers, making it a prime target for therapeutic

intervention. A key node in this pathway is the serine/threonine kinase AKT. The activating

mutation E17K in the AKT1 isoform is a clinically validated oncogenic driver found in various

solid tumors, including breast, endometrial, and prostate cancers. While pan-AKT inhibitors

have shown some clinical activity, their utility has been hampered by on-target toxicities

associated with the inhibition of wild-type AKT isoforms, such as hyperglycemia, diarrhea, and

rash. Tanerasertib (ALTA-2618) is a first-in-class, orally bioavailable, allosteric, and covalent

inhibitor designed to selectively target the AKT1 E17K mutation, offering a promising new

approach to precision oncology.

Mechanism of Action
Tanerasertib is a highly selective inhibitor of the AKT1 E17K mutant. Its mechanism of action

is twofold: allosteric inhibition and covalent binding. It binds to an allosteric site on the AKT1

protein, a site distinct from the ATP-binding pocket, and specifically targets the lysine residue

introduced by the E17K mutation. This covalent interaction leads to the irreversible inactivation

of the mutant protein. By selectively targeting the E17K variant, tanerasertib is designed to

avoid the inhibition of wild-type AKT1 and other isoforms like AKT2, thereby minimizing the on-
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target toxicities associated with pan-AKT inhibitors. This high degree of selectivity is predicted

to allow for more potent and sustained suppression of the oncogenic signaling driven by the

AKT1 E17K mutation.

Preclinical Data
The preclinical development of tanerasertib has demonstrated its high potency and selectivity

for the AKT1 E17K mutation, leading to significant anti-tumor activity in various cancer models.

In Vitro Potency and Selectivity
Cellular signaling assays were employed to assess the ability of tanerasertib to suppress the

phosphorylation of AKT at the S473 residue (pAKT S473), a key marker of AKT activation.

These studies revealed the high potency and selectivity of tanerasertib for the AKT1 E17K

mutant.

Parameter Value Reference

EC50 (AKT1 E17K) 7 nM [1]

Selectivity over WT AKT1 22-fold [1]

Selectivity over WT AKT2 140-fold [1]

IC50 (AKT1 E17K) < 15 nM [2]

In Vivo Efficacy in Patient-Derived Xenograft (PDX)
Models
The anti-tumor activity of tanerasertib was evaluated in patient-derived xenograft (PDX)

models of various cancers harboring the AKT1 E17K mutation. Oral administration of

tanerasertib resulted in dose-dependent and prolonged anti-tumor effects, including tumor

regressions and complete responses, without significant toxicity.
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Cancer Type
(PDX Model)

Dose (Oral,
Once Daily)

Outcome Tolerability Reference

HR+/HER2low

Breast Cancer
10 mg/kg/d

Tumor

regressions
Well-tolerated [1][2]

HR+/HER2low

Breast Cancer
30 mg/kg/d

Complete

responses

(sustained for 60

days)

No significant

body weight loss

or hyperglycemia

[1]

Triple-Negative

Breast Cancer

(TNBC)

10 mg/kg/d
Tumor

regressions
Well-tolerated [1][2]

Endometrial

Cancer
10 mg/kg/d

Tumor

regressions
Well-tolerated [1][2]

Experimental Protocols
While detailed, step-by-step protocols for the preclinical evaluation of tanerasertib are not yet

publicly available in full peer-reviewed publications, the following methodologies have been

described in conference abstracts and press releases.

Structure-Based Drug Design
The discovery of tanerasertib was guided by a structure-based design approach. This involved

leveraging proprietary co-crystal structures to develop a refined pharmacophore consensus

model. This model then fueled iterative computational chemistry efforts to design novel small

molecules with the potential for covalent binding to the mutant lysine of AKT1 E17K[1].

Cellular Signaling Assays for Potency and Selectivity
Lead molecules were identified and characterized through cellular signaling assays that

assessed the suppression of pAKT S473. While specific cell lines and antibody concentrations

have not been disclosed, this methodology typically involves the following steps:

Cell Culture: Culturing cancer cell lines known to express either wild-type AKT or the AKT1

E17K mutation.
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Compound Treatment: Treating the cells with varying concentrations of tanerasertib.

Protein Extraction: Lysing the cells to extract total protein.

Western Blotting: Separating the proteins by size using gel electrophoresis, transferring them

to a membrane, and probing with specific antibodies against pAKT S473 and total AKT to

determine the extent of inhibition.

Pharmacokinetic (PK) Assessments
Rapid pharmacokinetic assessments were conducted in multiple preclinical species, including

mice, rats, dogs, and cynomolgus monkeys[1]. These studies are crucial for determining the

absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Molecules with low clearance and high oral bioavailability were prioritized for further in vivo

testing.

Patient-Derived Xenograft (PDX) Model Studies
The in vivo efficacy of tanerasertib was evaluated in PDX models. This methodology generally

entails:

Tumor Implantation: Implanting tumor fragments from patients with AKT1 E17K-mutant

cancers into immunocompromised mice.

Treatment Administration: Once tumors are established, orally administering tanerasertib to

the mice at various dose levels and schedules.

Efficacy Assessment: Regularly measuring tumor volume to assess anti-tumor activity.

Tolerability Monitoring: Monitoring the animals for signs of toxicity, such as changes in body

weight and blood glucose levels.

Clinical Development
Tanerasertib is currently being evaluated in a Phase 1/1b clinical trial, AKTive-001

(NCT06533059), in patients with advanced solid tumors harboring the AKT1 E17K mutation.

The first patient was dosed in late 2024[3][4][5].
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AKTive-001 Trial Design
The AKTive-001 study is an open-label, multicenter trial consisting of two parts: a dose-

escalation phase (Part 1) and a dose-expansion phase (Part 1b)[6][7].

Part 1: Dose Escalation: This phase aims to determine the maximum tolerated dose (MTD)

and recommended Phase 2 dose (RP2D) of tanerasertib.

Part 1b: Dose Expansion: This phase will further evaluate the safety, tolerability, and

preliminary anti-tumor activity of tanerasertib in specific patient cohorts with AKT1 E17K-

mutant cancers[7].

Key Eligibility Criteria
Inclusion Criteria Exclusion Criteria

Histologically confirmed diagnosis of a solid

tumor with an AKT1 E17K mutation[6].

Prior treatment with PI3K and/or mTOR

inhibitors[6].

Unresectable or metastatic disease[6].
Known KRAS, NRAS, HRAS, or BRAF genomic

alterations in the tumor[6].

Progression on, intolerance to, or declined prior

standard-of-care therapy[6].

Known condition that prohibits swallowing or

absorbing an oral medication[6].

Evaluable or measurable disease per RECIST

v1.1[6].

ECOG performance status of 0 or 1[6].

Adequate organ function[6].
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Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of tanerasertib on

AKT1 E17K.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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